molecular formula C15H24N4O B2650235 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 881449-07-6

5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B2650235
CAS No.: 881449-07-6
M. Wt: 276.384
InChI Key: BSHDWCZKSZKATR-UHFFFAOYSA-N
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Description

The compound 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Scientific Research Applications

The compound has several scientific research applications, including:

Safety and Hazards

DMAPA is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 - Skin Corr. 1B - Skin Sens. 1 - STOT SE 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids .

Properties

IUPAC Name

5-[[3-(dimethylamino)propylamino]methyl]-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-17(2)9-5-8-16-11-12-6-7-13-14(10-12)19(4)15(20)18(13)3/h6-7,10,16H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHDWCZKSZKATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCCN(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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